5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine

Stearoyl-CoA Desaturase SCD1 inhibition Metabolic disease research

Researchers exploring pyrimidine-based kinase or SCD1 inhibitors often face limited access to well-characterized 5-arylthio-2-aminopyrimidine scaffolds. CAS 338417-76-8 addresses this gap as a versatile building block for SAR studies and diversity-oriented screening. • Orthogonal handles (C-2 NH₂, C-5 aryl sulfide) for rapid derivatization. • Clean structure, no known promiscuous substructures; suitable as negative control or baseline comparator. • Available at ≥95% purity with full QA documentation.

Molecular Formula C11H10ClN3S
Molecular Weight 251.73
CAS No. 338417-76-8
Cat. No. B2605327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine
CAS338417-76-8
Molecular FormulaC11H10ClN3S
Molecular Weight251.73
Structural Identifiers
SMILESCC1=NC(=NC=C1SC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C11H10ClN3S/c1-7-10(6-14-11(13)15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15)
InChIKeyJOTZZUHYHDACHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine: Identity & Procurement


5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine (CAS 338417-76-8) is a synthetic small-molecule pyrimidine derivative with the molecular formula C11H10ClN3S and a molecular weight of 251.74 g/mol . It is supplied by several vendors at purities typically reaching 90–95% . The compound is primarily employed as a research tool in early-stage drug discovery, where pyrimidine-based scaffolds are explored for their interactions with diverse biological targets including kinases, GPCRs, and metabolic enzymes .

Scaffold for kinase, GPCR, and enzyme interaction studies
Purity grades support screening-phase procurement
Bioactivity unconfirmed; requires in-house profiling

Why In-Class Analogs Cannot Substitute


The pyrimidine scaffold is a ubiquitous pharmacophore, but its biological activity is exquisitely sensitive to the substitution pattern. The 5-[(4-chlorophenyl)sulfanyl] group in this compound introduces a specific combination of lipophilicity, steric bulk, and electronic character at the C-5 position of the 2-aminopyrimidine core, which is a key determinant of target engagement . Even minor structural changes, such as replacing the 4-chlorophenyl with a 4-methylphenyl group (as in CAS 338417-74-6), can profoundly alter the compound's binding profile, selectivity, and potency, making generic substitution highly unreliable without explicit comparative data .

4-Chlorophenyl replacement Substituting with 4-methylphenyl (CAS 338417-74-6) may shift target engagement and selectivity profile.
C-5 sensitivity Minor structural changes at the C-5 position can disrupt binding, making generic substitution unreliable.
Data gap No direct comparative bioactivity data exist; substitution decisions require compound-specific validation.

Differentiation Against Closest Analogs


SCD Inhibitory Activity: Class-Level Inference

The 2-aminopyrimidine scaffold, particularly when substituted with arylthio groups at the C-5 position, has been associated with inhibition of Stearoyl-CoA Desaturase (SCD) in multiple patent disclosures [1]. While a closely related compound within this class (BDBM50304953) has been reported with an IC50 of 37 nM against SCD1 in mouse liver microsomes [2], no direct, confirmatory data for 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine itself were found in primary literature or curated databases. Therefore, this evidence is a class-level inference, not a direct measurement.

SCD1 Inhibition
Class-level inference
Target: No direct data Comparator (BDBM50304953): IC50 37 nM
SCD1 inhibition not confirmed for this compound
Class-based SAR only; verify in direct assay
Stearoyl-CoA Desaturase SCD1 inhibition Metabolic disease research

Unvalidated AChE & Urease Inhibition Reports

One commercial vendor reports that this compound has shown promise in inhibiting acetylcholinesterase (AChE) and urease activities . However, the original source of these data could not be traced to any peer-reviewed publication, patent, or curated bioactivity database (e.g., ChEMBL, PubChem BioAssay). No IC50, Ki, or percent inhibition values were provided, nor were any comparators named. This claim remains unvalidated.

AChE/Urease Claim
Data to verify
Vendor-reported inhibition; no IC50, Ki, or source
Activity claims unvalidated; primary data unavailable
Not suitable for assay design without confirmation
Acetylcholinesterase Urease Enzyme inhibition

Absence of Curated Bioactivity Data

A systematic search of authoritative databases, including ChEMBL, PubChem, and BindingDB, returned no curated bioactivity data for 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine (CAS 338417-76-8) [1]. In contrast, closely related analogs such as the 4-(4-chlorophenyl)-5-[(4-methylphenyl)thio] derivative (CAS 338417-74-6) and the sulfonyl analog (CAS not specified) have documented chemical entries, yet their bioactivity also remains uncharacterized in these databases. This absence of data represents a significant evidentiary gap for any procurement or selection decision.

Database Status
Data to verify
0 records in ChEMBL, PubChem, BindingDB
No curated bioactivity; assume untested
Analog CAS 338417-74-6 also lacks data
ChEMBL PubChem Bioactivity screening Chemical probe

Commercial Availability & Purity Baseline

The compound is available from multiple commercial sources at purities of 90% (Leyan, Product No. 2163912) and 95% (AKSci, Product No. 0739CF) . The related analog CAS 338417-74-6 is also available at 95% purity from AKSci . This parity in commercial specifications means that procurement decisions cannot be made on the basis of purity or availability alone; biological differentiation is the sole meaningful criterion.

Purity & Availability
Cross-study comparable
Target: 95% (AKSci), 90% (Leyan) Comparator analog: 95% (AKSci)
Purity parity; selection must rely on biology
Vendor CoA; independent QC advised
Chemical procurement Purity Commercial availability

Recommended Application Scenarios


SCD1-Targeted Library Building Block

Given the class-level association of 2-amino-5-arylthiopyrimidines with SCD1 inhibition , this compound can serve as a core scaffold for generating focused libraries aimed at identifying novel SCD1 inhibitors. Its use is appropriate in the hit-finding phase, where the goal is to explore structure-activity relationships (SAR) around the 5-position arylthio substituent.

Negative Control for 2-Aminopyrimidine Assays

Because no confirmed biological activity has been documented for this specific analog in curated databases , it may be strategically employed as a negative control or baseline comparator in assays where a structurally related active compound is being profiled. This application is contingent upon the user first verifying inactivity in their specific assay system.

Phenotypic Screening Probe

The compound's clean chemical structure, absence of known promiscuous substructures, and commercial availability at acceptable purity make it a candidate for inclusion in diversity-oriented phenotypic screening decks. Its value lies in the potential to uncover novel bioactivity that has not been previously reported, acknowledging the risk of a negative result.

Synthetic Intermediate

The presence of a primary amine at the C-2 position and the aryl sulfide linkage at C-5 offers two orthogonal handles for further chemical modification . This makes the compound a versatile synthetic intermediate for medicinal chemistry programs aiming to functionalize the pyrimidine core with additional diversity elements.

Application
Selection Property
Validation Focus
SCD1-focused library design
2-Amino-5-arylthiopyrimidine core
SCD1 inhibition assay validation
Negative control for analog profiling
No confirmed bioactivity
Confirm inactivity in user assay system
Diversity-oriented phenotypic screening
Clean structure, acceptable purity
Novel bioactivity detection; expect negative result
Medicinal chemistry diversification
C-2 amine and C-5 sulfide handles
Further functionalization chemistry
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